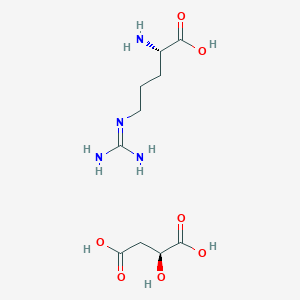
2-(4-Hydroxyphenyl)-N-methylacetamide
Descripción general
Descripción
2-(4-Hydroxyphenyl)-N-methylacetamide (2-HPMAA) is an organic compound composed of a phenyl ring attached to a methylacetamide group. It is a derivative of 4-hydroxyphenylacetic acid (HPA), an important intermediate in the synthesis of various pharmaceuticals. 2-HPMAA is a versatile molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of various compounds, such as HPA and its derivatives, and as a building block in the synthesis of pharmaceuticals. In addition, 2-HPMAA has been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells.
Aplicaciones Científicas De Investigación
Anti-Inflammatory, Antipyretic, and Ulcerogenic Properties
A study presents the synthesis of 2(1H)-pyridone molecules, containing a 4-hydroxyphenyl moiety, which display promising anti-inflammatory, ulcerogenic, and antipyretic characteristics. This research suggests the potential therapeutic applications of these compounds in related medical conditions (Fayed et al., 2021).
Synthesis and Chemical Properties
The synthesis of 4-Chloro-2-hydroxyacetophenone from 3-aminophenol, which involves acetylation and methylation processes, provides insights into the chemical manipulation and potential applications of compounds related to 2-(4-Hydroxyphenyl)-N-methylacetamide (Teng Da-wei, 2011).
Infrared Spectrum Analysis
Research on N-methylacetamide has identified its fine components, including protonation and hydration structures, using the density functional theory quantum chemistry method. This contributes to understanding the formation of the amide infrared spectrum, valuable in organic and analytical chemistry (Yan Ji et al., 2020).
Hydrolysis Kinetics in High-Temperature Water
A study on the hydrolysis kinetics of N-methylacetamide, a model for N-substituted amides, reveals its behavior in high-temperature water, contributing to knowledge about the stability and reactions of similar compounds under varying conditions (P. Duan et al., 2010).
Solvent Manipulation for Inclusion Compounds
Research on the crystal structures of N-methylacetamide with xanthenol hosts shows how different solvents can manipulate the formation of inclusion compounds, providing insights into the versatility and potential applications of these compounds in material science (A. Sayed et al., 2015).
Antimicrobial Activity
A study on the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues explores their antimicrobial activity. These findings contribute to the development of new antimicrobial agents with potential for various applications (H. Jayadevappa et al., 2012).
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)6-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYKQANXDBJSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513060 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-N-methylacetamide | |
CAS RN |
29121-34-4 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)









